Phenyl[4-(trifluoromethyl)-1H-pyrrol-3-yl]methanone
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Overview
Description
Phenyl[4-(trifluoromethyl)-1H-pyrrol-3-yl]methanone is a compound that belongs to the class of organic compounds known as pyrroles. Pyrroles are five-membered heterocyclic compounds containing one nitrogen atom. The presence of a trifluoromethyl group in the structure enhances its chemical stability and biological activity. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Phenyl[4-(trifluoromethyl)-1H-pyrrol-3-yl]methanone typically involves the reaction of a pyrrole derivative with a phenyl ketone. One common method is the phosphine-mediated reaction, which uses trifluoroacetic anhydride as the trifluoromethyl source . The reaction conditions often involve the use of dichloromethane as a solvent and triphenyl phosphine as a catalyst.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: Phenyl[4-(trifluoromethyl)-1H-pyrrol-3-yl]methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed:
Oxidation: Formation of oxides or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted pyrrole derivatives.
Scientific Research Applications
Phenyl[4-(trifluoromethyl)-1H-pyrrol-3-yl]methanone has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential as a bioactive compound with antibacterial and antifungal properties.
Industry: Utilized in the development of new materials with enhanced chemical and thermal stability.
Mechanism of Action
The mechanism of action of Phenyl[4-(trifluoromethyl)-1H-pyrrol-3-yl]methanone involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes or receptors involved in disease pathways.
Pathways Involved: It can modulate signaling pathways related to cell growth, apoptosis, and immune response.
Comparison with Similar Compounds
Phenyl[4-(trifluoromethyl)-1H-pyrrol-3-yl]methanone can be compared with other similar compounds, such as:
Phenyl (2-(trifluoromethyl)-1H-pyrrol-3-yl)methanone: Similar structure but different substitution pattern.
4-(trifluoromethyl)phenol: Contains a trifluoromethyl group but lacks the pyrrole ring.
p-(Trifluoromethyl)benzophenone: Another trifluoromethyl-substituted compound with different core structure.
Uniqueness: The unique combination of the pyrrole ring and the trifluoromethyl group in this compound provides it with distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
CAS No. |
119982-27-3 |
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Molecular Formula |
C12H8F3NO |
Molecular Weight |
239.19 g/mol |
IUPAC Name |
phenyl-[4-(trifluoromethyl)-1H-pyrrol-3-yl]methanone |
InChI |
InChI=1S/C12H8F3NO/c13-12(14,15)10-7-16-6-9(10)11(17)8-4-2-1-3-5-8/h1-7,16H |
InChI Key |
JGHGHHQQSMEQQB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CNC=C2C(F)(F)F |
Origin of Product |
United States |
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